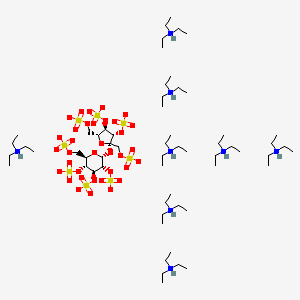
Chlorhydrate de 2,6-diméthoxyaniline
Vue d'ensemble
Description
2,6-Dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 . It is a derivative of aniline, where the hydrogens at the 2 and 6 positions are replaced by methoxy groups .
Synthesis Analysis
2,6-Dimethoxyaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . This product was previously listed as CDS000447 .Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxyaniline hydrochloride is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis
2,6-Dimethoxyaniline hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . Additionally, the degradation of 2,6-Dimethoxyaniline by the Fenton process has been studied for understanding the reactions involved in its oxidation under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethoxyaniline hydrochloride include a molecular weight of 189.639 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .Applications De Recherche Scientifique
Étude du procédé de Fenton
Chlorhydrate de 2,6-diméthoxyaniline : a été étudié en profondeur pour sa dégradation par le procédé de Fenton. Cette recherche se concentre sur la compréhension des réactions impliquées dans l'oxydation de la 2,6-diméthylaniline dans diverses conditions réactionnelles .
Préparation des isocyanates
Ce composé peut être utilisé dans la préparation de 2,6-diméthylphényl isocyanate par phosgénation, qui est un processus important en synthèse organique .
Safety and Hazards
2,6-Dimethoxyaniline hydrochloride is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions include wearing suitable personal protective equipment, respiratory precautions, hand precautions, skin protection, and eye protection . In case of accidental release, it should not be allowed to enter drains or water courses .
Mécanisme D'action
Pharmacokinetics
Its log Kp (skin permeation) is -6.3 cm/s . These properties suggest that the compound has good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxyaniline hydrochloride . For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances in the environment can influence the compound’s action.
Analyse Biochimique
Biochemical Properties
2,6-Dimethoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hemoglobin, forming covalent bonds that can be detected using gas chromatographic-mass spectrometric assays
Cellular Effects
The effects of 2,6-Dimethoxyaniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in gene expression and impact cellular metabolism, which can be observed through various biochemical assays . These effects are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of 2,6-Dimethoxyaniline hydrochloride change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that the compound can degrade over time, affecting its efficacy and interactions with biomolecules . These temporal effects are essential for designing experiments and understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2,6-Dimethoxyaniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can vary significantly with dosage, highlighting the importance of dosage optimization in research . Understanding these dosage effects is crucial for designing safe and effective experiments.
Metabolic Pathways
2,6-Dimethoxyaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound is involved in the metabolism of lidocaine, a local anesthetic, and can influence the levels of metabolites in this pathway
Transport and Distribution
The transport and distribution of 2,6-Dimethoxyaniline hydrochloride within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,6-Dimethoxyaniline hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2,6-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGARCFCWYJUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656928 | |
| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375397-36-7 | |
| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)

![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)




![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)